7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid
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Overview
Description
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is a heterocyclic compound that features a benzoxazole core structure with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-aminophenol.
Cyclization: The cyclization to form the benzoxazole ring is typically carried out using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atom can enhance the compound’s binding affinity to its molecular targets, while the benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid
- 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
Uniqueness
7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C8H4FNO4 |
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Molecular Weight |
197.12 g/mol |
IUPAC Name |
7-fluoro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H4FNO4/c9-4-2-1-3(7(11)12)5-6(4)14-8(13)10-5/h1-2H,(H,10,13)(H,11,12) |
InChI Key |
HYVHLTHJPRJUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)NC(=O)O2)F |
Origin of Product |
United States |
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